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Disclaimer: The following guide provides a comparative overview of investigational combination
therapies under development by BioNTech (BNTX). The information is based on publicly
available clinical trial data and announcements. "BNTX maleate” does not appear to be a
specific pharmacological agent; this guide focuses on BioNTech's key therapeutic candidates,
designated by "BNT" prefixes, in combination with other agents. The safety and efficacy of
these investigational compounds have not been definitively established.

Introduction

BioNTech SE has emerged as a key innovator in the field of immuno-oncology, leveraging its
multi-platform approach to develop novel cancer treatments. A central pillar of the company's
strategy is the use of combination therapies to elicit synergistic anti-tumor effects and address
the high unmet need in various cancer indications.[1] This guide compares several of
BioNTech's leading combination therapy candidates, presenting available clinical data, outlining
the experimental protocols of their respective trials, and illustrating their mechanisms of action.
The therapies discussed herein include mRNA-based cancer vaccines (both fixed-antigen and
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individualized neoantigen-specific) and a next-generation bispecific antibody, each combined
with checkpoint inhibitors, chemotherapy, or other targeted agents.

. NRNA-Based Cancer Vaccine Combinations

BioNTech's mRNA cancer vaccine platforms, FixVac and iNeST, are designed to stimulate a
potent and specific T cell response against tumor antigens. These are frequently combined with
immune checkpoint inhibitors (ICIs) to overcome the immunosuppressive tumor
microenvironment and enhance the anti-tumor immune response.

A. BNT111 (FixVac) in Combination with Cemiplimab

BNT111 is an off-the-shelf mMRNA immunotherapy encoding a fixed set of four non-mutated
melanoma-associated antigens: NY-ESO-1, MAGE-A3, tyrosinase, and TPTE.[2][3] This
combination aims to generate a de novo anti-tumor immune response, which is then unleashed
by the PD-1 inhibitor cemiplimab.

Quantitative Data Summary: Phase Il Trial (BNT111-01)
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BNT111 + BNT111 Cemiplimab ) ]
o Historical
Parameter Cemiplimab Monotherapy Monotherapy
Control ORR
(n=94) (n=46) (n=44)
Anti-PD-(L)1 Anti-PD-(L)1 Anti-PD-(L)1 Anti-PD-(L)1
Relapsed/Refract Relapsed/Refract Relapsed/Refract Relapsed/Refract
Indication ory Unresectable  ory Unresectable  ory Unresectable  ory Unresectable
Stage II/1IV Stage II/IV Stage lI/IV Stage lI/IV
Melanoma Melanoma Melanoma Melanoma
Overall
Response Rate 18.1%[4] 17.4%[4] 13.6%[4] <10%][4]
(ORR)
Complete
Response (CR) 11.7%[4] 13.0%]4] 4.5%[4] Not Available
Rate
Disease Control )
55.3%[4] 58.7%[4] 47.7%[4] Not Available
Rate (DCR)
Median
Progression-Free 3.1 months[4] 2.8 months[4] 3.2 months[4] Not Available
Survival (PFS)
Median Overall )
20.7 months[4] 13.7 months[4] 22.3 months[4] Not Available

Survival (OS)

Experimental Protocol: BNT111-01 Phase |l Trial (NCT04526899)

o Study Design: An open-label, randomized, three-arm Phase Il trial enrolling 184 patients with

unresectable Stage Il or IV melanoma who had progressed on or after anti-PD-1/PD-L1

therapy.[5][6]

e Arms:

o BNT111 in combination with cemiplimab.

o BNT111 monotherapy.
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o Cemiplimab monotherapy.[5]

o Primary Endpoint: Overall Response Rate (ORR) in the combination arm.[6]

e Secondary Endpoints: ORR in monotherapy arms, duration of response, disease control
rate, progression-free survival, and overall survival.[6]

o Patient Population: Patients with unresectable Stage Il or IV melanoma refractory to anti-
PD-(L)1 agents.[6]

Signaling Pathway and Mechanism of Action

The combination of BNT111 and cemiplimab is expected to have a synergistic anti-tumor
effect.[7] BNT111, an mRNA lipoplex formulation, is designed to be taken up by dendritic cells,
leading to the expression and presentation of four melanoma-associated antigens.[2] This
primes and activates tumor-antigen-specific CD4+ and CD8+ T cells.[2] Cemiplimab, an anti-
PD-1 antibody, blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells,
thereby preventing T cell exhaustion and enhancing the T cell-mediated killing of cancer cells.

[8]
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Caption: Mechanism of BNT111 and Cemiplimab Combination.
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B. Autogene Cevumeran (iINeST) Combinations

Autogene cevumeran (BNT122) is an individualized neoantigen-specific immunotherapy
(iNeST). It is an mMRNA vaccine encoding up to 20 patient-specific neoantigens identified from
the patient's tumor.[1][9] This personalized approach aims to direct the immune system against
the unique mutational landscape of an individual's cancer.

Quantitative Data Summary: Phase | Trial in Pancreatic Cancer (NCT04161755)

Parameter Responders (n=8) Non-Responders (n=8)
o Resected Pancreatic Ductal Resected Pancreatic Ductal

Indication ) )
Adenocarcinoma (PDAC) Adenocarcinoma (PDAC)
Autogene Cevumeran + Autogene Cevumeran +

Combination Regimen Atezolizumab + Atezolizumab +
mFOLFIRINOX mFOLFIRINOX

Vaccine-induced T cell
Detected Undetectable

Response

Median Recurrence-Free Not Reached (at 18-month

) 13.4 months[10]
Survival (RFS) follow-up)[10]
Recurrence at 3-year follow-up 2 of 8 patients 7 of 8 patients[11]

) 1 of 16 patients (6%)
Grade =3 Vaccine-Related ) ) )
experienced Grade 3 fever and  (Combined population data)

hypertension[10][12]

Adverse Events

Experimental Protocol: Phase | PDAC Trial (NCT04161755)
» Study Design: An investigator-initiated, single-center, first-in-human Phase | trial.[11][12]

o Treatment Sequence: Patients with resected PDAC first received a single dose of the anti-
PD-L1 inhibitor atezolizumab. This was followed by the administration of the autogene
cevumeran vaccine. Subsequently, patients received standard-of-care chemotherapy
(mMFOLFIRINOX).[1][13]

e Primary Endpoint: Safety and tolerability.[13]
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e Secondary Endpoints: 18-month recurrence-free survival (RFS), feasibility of the treatment
regimen, and immunogenicity.[13][14]

» Patient Population: 16 patients with resected PDAC received the full treatment regimen.[12]
Workflow for Individualized Neoantigen Vaccine Therapy

The production and administration of autogene cevumeran follow a complex, personalized
workflow that must be completed in a clinically relevant timeframe.[12]
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Caption: Workflow for Autogene Cevumeran (iNeST) Therapy.

Il. Bispecific Antibody Combinations

BioNTech is also developing next-generation bispecific antibodies that combine two validated
mechanisms of action in a single molecule.

A. Pumitamig /| BNT327 (anti-PD-L1 x anti-VEGF-A) in
Combination with Chemotherapy
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Pumitamig (BNT327) is an investigational bispecific antibody that simultaneously targets PD-L1
and VEGF-A.[15] This dual-targeting approach aims to restore T cell function via PD-L1
blockade while inhibiting tumor angiogenesis and reversing the immunosuppressive effects of
VEGF-A in the tumor microenvironment.[15][16] It is being evaluated in combination with
standard chemotherapy across multiple solid tumors.

Quantitative Data Summary: Phase |l Trials

Pumitamig +
Chemo (Global ES-

Pumitamig +
Chemo (China ES-

Pumitamig +

Parameter ) ) Chemo (TNBC
SCLC Trial, n=38) SCLC Trial, n=48) .
Trial, n=39)[19]
[17] [18]
1st-Line Extensive- 1st-Line Extensive- 1st/2nd-Line Triple-
Indication Stage Small Cell Lung  Stage Small Cell Lung  Negative Breast

Cancer (ES-SCLC)

Cancer (ES-SCLC)

Cancer (TNBC)

Confirmed ORR

76.3% Not Reported 61.5%
(cORR)
Unconfirmed ORR

Not Reported 87.5%[20] 71.8%
(UORR)
Disease Control Rate

100% Not Reported 92.3%
(DCR)
Median PFS 6.8 months 5.7 months[20] Not Mature
Median OS Not Mature 16.8 months Not Mature
Grade =3 Treatment- 14% (6/43 patients) 10% (Immune-related) N

Not specified

Related AEs

[16]

[20]

Experimental Protocol: Representative Phase Il Trial (NCT06449209)

o Study Design: A global, open-label, single-arm Phase Il trial.[17]

o Treatment Regimen: Patients with untreated ES-SCLC received pumitamig in combination

with standard chemotherapy at two dose levels (20 mg/kg and 30 mg/kg).[17]
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e Primary Endpoint: Efficacy, including ORR.
e Secondary Endpoints: Progression-free survival, overall survival, and safety.[17]

o Patient Population: Patients with extensive-stage small cell lung cancer.[17] Similar trials are
ongoing for other indications like triple-negative breast cancer (NCT06449222).[21]

Signaling Pathway and Dual Mechanism of Action

Pumitamig is designed to localize the anti-VEGF activity within the PD-L1-positive tumor
microenvironment.[15][16] By binding to PD-L1 on tumor cells, it simultaneously blocks the PD-
1/PD-L1 inhibitory axis and neutralizes VEGF-A. This is intended to enhance therapeutic
precision, normalize tumor vasculature, and improve the infiltration and function of anti-tumor T
cells.[15][22]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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